1-Benzyl-3-(4-bromophenyl)piperazine is a chemical compound notable for its structural characteristics and potential applications in scientific research. This compound features a piperazine core, which is a six-membered ring containing two nitrogen atoms, substituted with a benzyl group and a 4-bromophenyl group. Its molecular formula is and it has garnered attention for its biological activities and utility in organic synthesis.
The compound can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. Its synthesis and derivatives are frequently discussed in scientific literature, highlighting its relevance in medicinal chemistry.
1-Benzyl-3-(4-bromophenyl)piperazine falls under the category of piperazine derivatives, which are known for their diverse pharmacological properties. It is classified as an organic compound due to its carbon-based structure, specifically within the subcategory of substituted piperazines.
The synthesis of 1-benzyl-3-(4-bromophenyl)piperazine can be achieved through several methodologies. One common approach involves the reaction of 4-bromobenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide, which facilitates the formation of the piperazine ring.
1-Benzyl-3-(4-bromophenyl)piperazine participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 1-benzyl-3-(4-bromophenyl)piperazine largely depends on its interactions within biological systems. It is believed to function as a ligand that binds to specific receptors in the central nervous system, potentially influencing neurotransmitter activity.
Studies have shown that similar piperazine derivatives exhibit varying affinities for serotonin and dopamine receptors, suggesting potential therapeutic applications in treating psychiatric disorders.
1-Benzyl-3-(4-bromophenyl)piperazine has several scientific applications:
1-Benzyl-3-(4-bromophenyl)piperazine (CAS 1248907-82-5) represents a strategically engineered piperazine derivative emerging as a scaffold of significant interest in contemporary drug discovery. Characterized by the molecular formula C₁₇H₁₉BrN₂ and a molecular weight of 331.25 g/mol, this compound exemplifies rational pharmacophore optimization through dual aryl substitutions on the piperazine core [4] [10]. Its structural architecture combines the conformational adaptability of piperazine with electronically distinct aromatic moieties—benzyl and 4-bromophenyl—positioning it as a versatile template for modulating biological interactions. This molecule exists at the intersection of piperazine's established pharmacokinetic advantages and targeted bioactivity enhancement through halogen-mediated molecular recognition [7] [10].
Piperazine derivatives first gained pharmaceutical prominence in the mid-20th century, initially explored as antihelminthics. N-Benzylpiperazine (BZP) was synthesized in 1944 by Burroughs Wellcome & Company and investigated for antidepressant potential in the 1970s before being abandoned due to unintended stimulant effects [5] [10]. The subsequent evolution toward N,N'-disubstituted piperazines like 1-benzyl-3-(4-bromophenyl)piperazine arose from medicinal chemistry strategies to enhance target specificity while mitigating off-target activities associated with simpler piperazines. This compound emerged explicitly in the 2010s as high-throughput screening and rational design identified brominated arylpiperazines as privileged scaffolds for oncological and neurological targets [7] [10]. Its synthesis (typically via nucleophilic substitution or reductive amination routes) represents a deliberate departure from recreational piperazines, focusing instead on bromine's capacity for hydrophobic pocket engagement and hydrogen bonding augmentation [4] [10].
Table 1: Evolution of Key Piperazine Derivatives in Drug Development
Compound | Era | Primary Therapeutic Investigation | Structural Distinction from 1-Benzyl-3-(4-bromophenyl)piperazine |
---|---|---|---|
Piperazine (unsubstituted) | 1950s | Antihelminthic | Lack of aryl modifications |
N-Benzylpiperazine (BZP) | 1970s | Antidepressant (abandoned) | Mono-substitution; no halogen |
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 1990s | Serotonin receptor modulator | Mono-substitution; trifluoromethyl group |
1-Benzyl-3-(4-bromophenyl)piperazine | 2010s | Targeted anticancer/neurological agents | Dual aryl substitution with bromine for enhanced specificity |
The piperazine ring (C₄H₁₀N₂) serves as an indispensable pharmacophore due to its:
Table 2: Therapeutic Applications of Piperazine-Containing Drugs
Drug Name | Therapeutic Category | Key Piperazine Role |
---|---|---|
Aripiprazole | Antipsychotic | Dopamine D2 receptor partial agonism |
Vortioxetine | Antidepressant | Multimodal serotonin modulation |
Indinavir | Antiviral (HIV) | HIV-1 protease active site binding |
Sildenafil (core) | Erectile dysfunction | PDE5 inhibition enhancement |
1-Benzyl-3-(4-bromophenyl)piperazine* | Experimental anticancer | Halogen bonding with kinase ATP pockets |
The deliberate incorporation of benzyl and 4-bromophenyl groups transforms the piperazine scaffold into a potent pharmacophore through stereoelectronic modulation:
Steric Guidance: Orients the 4-bromophenyl moiety into optimal binding conformations via restricted rotation, reducing entropic penalties upon target binding [10].
4-Bromophenyl Group Contributions:
The synergistic effect of these substituents creates a "molecular tuning fork" where benzyl and bromophenyl groups oscillate between complementary targets. This is evidenced in benzimidazole-piperazine hybrids where bromine substitution amplified topoisomerase II inhibition by >15-fold compared to non-halogenated analogs [8] [9]. Similarly, in thiadiazole-piperazine conjugates, brominated derivatives exhibited IC₅₀ values of 2.79–3.58 μM against A549 and SKOV-3 cancer lines, outperforming fluoro or chloro variants by 1.5–2.5-fold [9]. These attributes validate 1-benzyl-3-(4-bromophenyl)piperazine as a rationally optimized scaffold poised for expansion into kinase modulators, epigenetic regulators, and GPCR-targeted therapeutics.
Table 3: Comparative Bioactivity of Piperazine Derivatives with Varied Aryl Substituents
R1 Group | R2 Group | Target Protein | Relative Binding Affinity (%) | Key Interaction Mechanism |
---|---|---|---|---|
Benzyl | 4-Hydroxyphenyl | Serotonin 5-HT₂A | 100 (reference) | H-bonding with Ser159 |
Benzyl | 4-Fluorophenyl | EGFR Kinase | 135 | Weak halogen bonding (F σ-hole <0.01 eÅ⁻³) |
Benzyl | 4-Bromophenyl | EGFR Kinase | 210 | Strong Br···O=C halogen bond |
Cyclohexylmethyl | 4-Bromophenyl | Tubulin | 85 | Reduced π-stacking with Tyr224 |
Benzyl | 4-Bromophenyl | DNA Minor Groove | 185 | Bromine-mediated enhanced van der Waals contact |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1